Lixumistat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

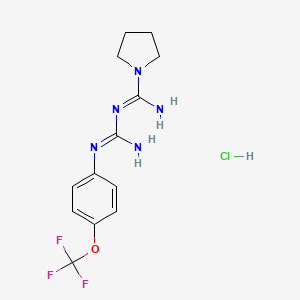

Molecular Formula |

C13H17ClF3N5O |

|---|---|

Molecular Weight |

351.75 g/mol |

IUPAC Name |

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H |

InChI Key |

FSEAYPJRYNBFTN-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl |

Canonical SMILES |

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IM156 Oxidative Phosphorylation Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156, also known as lixumistat, is a novel, orally administered small molecule of the biguanide (B1667054) class engineered to be a potent inhibitor of the mitochondrial electron transport chain. Specifically, IM156 targets Protein Complex I (PC1), a critical entry point for electrons into the oxidative phosphorylation (OXPHOS) pathway. By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and a concomitant activation of the AMP-activated protein kinase (AMPK) signaling pathway. This mechanism of action makes IM156 a promising therapeutic candidate for cancers and fibrotic diseases that are highly dependent on OXPHOS for their energy and biosynthetic needs. Preclinical studies have demonstrated its efficacy in a range of cancer models, and it has completed a Phase 1 clinical trial in patients with advanced solid tumors, establishing a recommended Phase 2 dose. This guide provides a comprehensive overview of the IM156 oxidative phosphorylation inhibition pathway, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

IM156 exerts its primary effect by directly inhibiting the activity of mitochondrial Protein Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As the first and largest enzyme complex of the electron transport chain, PC1 plays a pivotal role in cellular respiration by oxidizing NADH and transferring electrons to coenzyme Q. This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton motive force essential for ATP synthesis by ATP synthase (Complex V).

By binding to and inhibiting PC1, IM156 effectively blocks this initial step of the electron transport chain.[1][3] This disruption leads to a cascade of metabolic consequences:

-

Decreased Oxygen Consumption Rate (OCR): Inhibition of the electron transport chain directly results in a reduced rate of oxygen consumption by the mitochondria.[1]

-

Reduced ATP Production: The diminished proton motive force impairs the ability of ATP synthase to produce ATP, leading to a state of cellular energy stress.[1]

-

Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]

Signaling Pathway of IM156-Mediated OXPHOS Inhibition

The inhibition of OXPHOS by IM156 triggers a well-defined signaling cascade that ultimately impacts cell growth, proliferation, and survival. The central player in this pathway is AMPK.

Upon activation, AMPK phosphorylates multiple downstream targets to restore energy balance. A key downstream effector is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation. Activated AMPK inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell cycle progression.[1] This inhibition of a major anabolic pathway, coupled with the primary energy deficit, is detrimental to highly proliferative cancer cells.

Quantitative Data on IM156 Activity

The following tables summarize the available quantitative data on the in vitro and clinical activity of IM156.

Table 1: In Vitro Potency of IM156

| Parameter | Cell Line/Condition | Value | Reference |

| Potency vs. Metformin | Cellular AMPK Phosphorylation | 60-fold more potent | [5] |

| Effect on OCR | A549 human lung cancer cells | No effect up to 50 µM (for a metabolite) | [1] |

| Effect on Cell Viability | A549 human lung cancer cells | No effect up to 50 µM (for a metabolite) | [1] |

Note: Specific IC50 values for IM156 across a broad panel of cancer cell lines are not yet publicly available in a consolidated format.

Table 2: IM156 Phase 1 Clinical Trial Data (Advanced Solid Tumors)

| Parameter | Value | Reference |

| Recommended Phase 2 Dose (RP2D) | 800 mg, once daily (QD) | [1][6] |

| Maximum Tolerated Dose (MTD) | Not reached; 1,200 mg QD was not well tolerated due to nausea | [1][3] |

| Best Response | Stable Disease (SD) in 7 of 22 patients (32%) | [6][7] |

| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%) | [6][7] |

| Grade 3 TRAE | Nausea (14%) | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of IM156 on cellular metabolism.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol is adapted for the Agilent Seahorse XF96 Analyzer to measure the effect of IM156 on the oxygen consumption rate (OCR).

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. 101.200.202.226 [101.200.202.226]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Filip Janku, MD @FilipJankuMD @MDAndersonNews #ASCO20 Phase I study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - OncologyTube [oncologytube.com]

Lixumistat Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat hydrochloride, also known as IM156, is a novel, orally bioavailable biguanide (B1667054) compound that has emerged as a promising therapeutic agent in oncology and other metabolic diseases.[1][2] This technical guide provides an in-depth exploration of the primary molecular target of this compound and its mechanism of action. Drawing upon available preclinical and clinical data, this document outlines the core biology of Lixumistat, details its engagement with its target, and provides an overview of the experimental methodologies used to elucidate its function.

Primary Molecular Target: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

The principal molecular target of this compound is Mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase.[3][4][5] This enzyme is the first and largest of the five protein complexes of the mitochondrial electron transport chain (ETC) and plays a pivotal role in cellular respiration.[6] By targeting Mitochondrial Complex I, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical process for ATP production in many cancer cells.[1][2][7]

The inhibition of OXPHOS by Lixumistat deprives tumor cells of their primary energy source, leading to suppressed growth and proliferation.[1] This is particularly relevant for cancer cells that have become resistant to other therapies, as they often exhibit an increased reliance on mitochondrial respiration.[8]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound functions as a potent inhibitor of the oxidative phosphorylation (OXPHOS) pathway.[2] Its mechanism of action can be elucidated through the following key steps:

-

Binding to Mitochondrial Complex I: Lixumistat directly interacts with and inhibits the enzymatic activity of Mitochondrial Complex I.[4][5] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q (ubiquinone), a crucial initial step in the electron transport chain.

-

Disruption of the Electron Transport Chain: By blocking Complex I, Lixumistat halts the flow of electrons through the ETC, thereby preventing the pumping of protons across the inner mitochondrial membrane.

-

Reduction in ATP Synthesis: The disruption of the proton gradient across the mitochondrial membrane directly impairs the function of ATP synthase (Complex V), leading to a significant reduction in cellular ATP production.

-

Induction of Metabolic Stress: The inhibition of OXPHOS forces a metabolic shift in cancer cells, increasing their reliance on glycolysis. However, for many cancer cells, particularly those that are drug-resistant, this metabolic reprogramming is insufficient to meet their energy demands, leading to metabolic crisis and cell death.[1]

-

Activation of AMPK: As a downstream consequence of cellular energy depletion (indicated by an increased AMP:ATP ratio), Lixumistat treatment leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular metabolism that attempts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

While specific Ki or IC50 values for the direct inhibition of Mitochondrial Complex I by this compound are not consistently reported in publicly available literature, preclinical studies have demonstrated its potent activity in cellular assays. For instance, Lixumistat (as the acetate (B1210297) salt) has been shown to induce the phosphorylation of AMPKα1 at Thr172 in a dose-dependent manner in NIH3T3 mouse fibroblast cells, with effects observed in the range of 0.31-10 μM. This downstream effect is an indirect indicator of its potent inhibition of cellular energy production.

| Compound | Assay | Cell Line | Endpoint | Concentration Range | Reference |

| Lixumistat (acetate) | Western Blot | NIH3T3 | AMPKα1 (Thr172) Phosphorylation | 0.31-10 μM | MedchemExpress |

Experimental Protocols

The determination of Lixumistat's inhibitory effect on Mitochondrial Complex I involves a series of established biochemical and cell-based assays.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.

Principle: The activity of Mitochondrial Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Protocol Outline:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard method such as the Bradford or BCA assay.

-

Assay Reaction:

-

Prepare a reaction buffer containing phosphate (B84403) buffer, a substrate for Complex I (e.g., NADH), and an artificial electron acceptor (e.g., decylubiquinone).

-

Add the isolated mitochondria to the reaction buffer.

-

To ensure specificity for Complex I, the assay is often performed in the presence of inhibitors for other complexes (e.g., antimycin A for Complex III).

-

Initiate the reaction by adding NADH.

-

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Treatment: To determine the inhibitory effect of Lixumistat, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the reaction.

-

Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of the inhibitor to determine the IC50 value.

Cellular Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent cells, providing a dynamic profile of cellular respiration.

Protocol Outline:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

-

Assay Execution:

-

Replace the cell culture medium with the assay medium.

-

Place the cell culture microplate in the Seahorse XF Analyzer.

-

Establish a baseline OCR measurement.

-

Inject this compound at various concentrations and monitor the change in OCR.

-

Subsequently, inject a series of mitochondrial inhibitors to dissect the different components of cellular respiration (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).

-

-

Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration, and to calculate parameters such as spare respiratory capacity.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing Lixumistat.

Conclusion

This compound is a potent and specific inhibitor of Mitochondrial Complex I, a critical component of the oxidative phosphorylation pathway. Its mechanism of action, centered on the disruption of cellular energy metabolism, provides a strong rationale for its development as a therapeutic agent, particularly in the context of cancers with a high dependence on mitochondrial respiration. The experimental protocols outlined in this guide provide a framework for the continued investigation of Lixumistat and other novel inhibitors of mitochondrial function. Further research to precisely quantify its binding affinity and inhibitory constants will be crucial for its continued clinical development and for optimizing its therapeutic application.

References

- 1. Mitochondrial complex I (NADH dehydrogenase) - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]

- 6. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. letswinpc.org [letswinpc.org]

Lixumistat Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics, and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.

Introduction

Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a potent inhibitor of mitochondrial complex I and an activator of AMP-activated protein kinase (AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are often dysregulated in disease. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lixumistat is a biguanide (B1667054) derivative, sharing a structural class with the widely used anti-diabetic medication, metformin.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N'-[imino-[[4-(trifluoromethoxy)phenyl]amino]methyl]pyrrolidine-1-carboximidamide hydrochloride |

| Synonyms | IM156, HL156A |

| CAS Number | 1422365-93-2 (free base) |

| Molecular Formula | C₁₃H₁₆F₃N₅O · HCl |

| Molecular Weight | 351.76 g/mol (hydrochloride salt) |

| SMILES | C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl |

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Lixumistat is presented below. Data for the hydrochloride salt is provided where available; otherwise, data for the free base is indicated.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred |

| Solubility | DMSO: ≥ 25 mg/mL Ethanol: 20 mg/mL Water: Insoluble | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials, demonstrating the oral bioavailability of Lixumistat.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed literature.

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D) was determined based on safety and tolerability.[2]

In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine (B846) and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the combination therapy.[3]

Mechanism of Action

Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial complex I of the electron transport chain and the subsequent activation of AMP-activated protein kinase (AMPK).

Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation (OXPHOS)

Lixumistat is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1] By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in tumor cells.[1]

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Anti-Cancer Effects

The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many types of solid tumors, and there is a particular focus on therapy-resistant cancers which often upregulate OXPHOS to survive.[1]

Anti-Fibrotic Effects

In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear to be central to its anti-fibrotic mechanism.[5]

Experimental Protocols

Detailed, publicly available experimental protocols for Lixumistat are limited. However, based on its mechanism of action, standard assays can be employed to evaluate its activity.

In Vitro Assays

-

Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.

-

AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.

-

Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.

-

Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be stimulated with TGF-β in the presence or absence of Lixumistat. The differentiation into myofibroblasts can be assessed by immunofluorescence or western blotting for α-smooth muscle actin (α-SMA) expression.

In Vivo Models

-

Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers (e.g., p-AMPK in tumor tissue) are key endpoints.

-

Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining) and measurement of collagen content in the lungs.

Clinical Development

Lixumistat is currently in clinical development for several indications.

-

Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]

-

Fibrosis: Clinical development in fibrotic indications is also underway.

Conclusion

This compound is a promising clinical candidate with a novel dual mechanism of action targeting cellular metabolism. By inhibiting mitochondrial complex I and activating AMPK, it has the potential to address the unmet medical needs in various cancers and fibrotic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of Lixumistat for the scientific community to build upon in future studies.

References

- 1. onclive.com [onclive.com]

- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]

- 4. researchgate.net [researchgate.net]

- 5. trial.medpath.com [trial.medpath.com]

IM156: A Technical Guide to a Novel Biguanide for Metabolic Reprogramming in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a potent, orally administered small molecule belonging to the biguanide (B1667054) class of compounds.[1][2] It is a novel oxidative phosphorylation (OXPHOS) inhibitor that selectively targets Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[3][4][5] This mechanism of action leads to a decrease in the supply of energy and anabolic precursors essential for the growth and proliferation of cancer cells and the progression of fibrotic diseases.[5] Developed by ImmunoMet Therapeutics, IM156 has been optimized for enhanced potency, bioavailability, cellular distribution, and safety compared to older biguanides like metformin (B114582) and phenformin.[2][6] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors and fibrotic conditions by targeting the metabolic vulnerabilities of diseased cells.[2][4][7]

Core Mechanism of Action

IM156 exerts its therapeutic effects primarily through the inhibition of mitochondrial Protein Complex 1, the first and largest enzyme in the electron transport chain.[4][5] This inhibition disrupts the process of oxidative phosphorylation, leading to a cascade of downstream cellular events.[8]

A key consequence of PC1 inhibition by IM156 is the activation of AMP-activated protein kinase (AMPK).[6][7] AMPK is a crucial energy sensor that, when activated, shifts the cell from an anabolic to a catabolic state to restore energy balance. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][10] This inhibition of mTOR signaling is a critical component of IM156's anti-proliferative effects.[9]

Furthermore, the disruption of OXPHOS by IM156 leads to a reduction in cellular ATP production and an increase in the AMP/ATP ratio.[10] This energy stress can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration for their energy and biosynthetic needs, especially those that have developed resistance to other therapies.[2]

Signaling Pathway

The primary signaling pathway modulated by IM156 involves the inhibition of mitochondrial complex I, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway.

Caption: IM156 inhibits mitochondrial Complex I, activating AMPK and inhibiting mTOR signaling.

Quantitative Data Summary

In Vitro Efficacy

| Cell Line/Model | Parameter | IM156 | Metformin | Phenformin | Reference |

| WI-38 Pulmonary Fibroblasts | IC50 for TGFβ-induced OCR increase | 14.7 ± 0.1 µM | - | - | [6] |

| WI-38 Pulmonary Fibroblasts | IC50 for α-SMA expression | 13.2 µM | - | - | [6] |

| WI-38 Pulmonary Fibroblasts | IC50 for COL1A1 expression | 21.3 µM | - | - | [6] |

| Eµ-Myc Lymphoma Cells | OCR Inhibition | More potent | Less potent | Less potent | [11] |

| Purified Bovine Mitochondrial Membranes | IC50 for Complex I-dependent NADH oxidation | 2.2 µM | - | 340 µM | [11] |

| Pancreatic Cancer Cells (KP4) | IC50 (3 days) | - | ~5 mM | ~20 µM | [12] |

| Pancreatic Cancer Cells (Panc1) | IC50 (3 days) | - | >10 mM | ~50 µM | [12] |

Phase I Clinical Trial in Advanced Solid Tumors (NCT03272256)

| Parameter | Value | Reference |

| Number of Patients | 22 | [4][9] |

| Tumor Types | Gastric (n=8), Ovarian (n=3), Colorectal (n=3), Endometrial (n=2), Sarcoma (n=2), Other (n=4) | [4] |

| Dose Cohorts | 100, 200, 400, 800, 1200 mg QOD; 800, 1200 mg QD | [4][9] |

| Recommended Phase 2 Dose (RP2D) | 800 mg QD | [4][9] |

| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%) | [4] |

| Grade 3 TRAE | Nausea (14%) | [4][9] |

| Best Response | Stable Disease in 7 patients (32%) | [4][9] |

Key Experimental Protocols

Measurement of Mitochondrial Respiration (Seahorse Analysis)

This protocol is used to assess the impact of IM156 on cellular metabolism, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Cell Seeding: Plate cells (e.g., WI-38 pulmonary fibroblasts) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate cells with IM156 at the desired concentrations for a specified period (e.g., 2 hours) before the assay.[6] In some experiments, cells may be co-treated with other agents like TGFβ.[6]

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

-

Seahorse XF Analyzer: Load the cartridge with compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: The Seahorse XF software calculates OCR and ECAR in real-time. Data is typically normalized to cell number or protein concentration.

Caption: Workflow for measuring mitochondrial respiration using a Seahorse Analyzer.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of IM156 on cancer cells.

-

Cell Culture: Culture cancer cell lines in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and treat with a range of IM156 concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Measurement:

-

MTT Assay: Add MTT reagent to the wells and incubate. The viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured.[13]

-

Flow Cytometry: Stain cells with a viability dye (e.g., DAPI or Propidium Iodide) and analyze using a flow cytometer to distinguish live from dead cells.[14]

-

-

Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the IC50 value, the concentration of IM156 that inhibits cell growth by 50%.

In Vivo Animal Models

Animal models are used to evaluate the anti-tumor and anti-fibrotic efficacy of IM156 in a living organism.

-

Model Selection:

-

Cancer: Use xenograft models where human cancer cells are implanted into immunocompromised mice, or syngeneic models with immunocompetent mice.[1]

-

Fibrosis: Induce fibrosis in mice, for example, using the bleomycin (B88199) model for pulmonary fibrosis.[6]

-

-

Drug Administration: Administer IM156 orally to the animals at various doses and schedules.[6]

-

Efficacy Assessment:

-

Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tissue samples to measure IM156 concentrations and assess target engagement (e.g., AMPK phosphorylation).[6]

Therapeutic Applications and Future Directions

IM156 has shown promise in preclinical models of various cancers, including gastric, lymphoma, lung, breast, and glioblastoma.[2] Its ability to target drug-resistant tumors that are highly dependent on OXPHOS makes it a particularly attractive candidate for combination therapies.[2] A Phase 1b clinical trial is currently evaluating IM156 in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer (NCT05497778).[3]

In addition to oncology, IM156 has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting its potential as a novel therapy for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[6][7]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to IM156 treatment. Further exploration of combination strategies with other anti-cancer agents and immunotherapies is also a promising avenue for enhancing its therapeutic efficacy.[15][16] The favorable safety profile established in early clinical trials supports the continued development of IM156 for a range of indications characterized by metabolic dysregulation.[4][5]

References

- 1. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 3. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 6. immunomet.com [immunomet.com]

- 7. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. letswinpc.org [letswinpc.org]

- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 16. immunomet.com [immunomet.com]

Preclinical Profile of Lixumistat Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat hydrochloride (IM156) is an investigational, orally bioavailable small molecule that represents a novel approach in cancer therapy by targeting cellular metabolism. As a potent biguanide (B1667054), Lixumistat selectively inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of oxidative phosphorylation (OXPHOS). In many cancer cells, particularly those that have developed resistance to standard therapies, there is a heightened dependence on OXPHOS for energy production and biosynthesis. By disrupting this metabolic pathway, Lixumistat aims to induce energetic stress and selectively eliminate cancer cells. Preclinical studies have demonstrated its in vitro and in vivo activity across a range of solid and hematologic malignancies, including pancreatic cancer, glioblastoma, gastric cancer, lymphoma, and lung cancer. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological assessments.

Mechanism of Action

Lixumistat's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), the first and largest enzyme complex in the electron transport chain.[1] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in mitochondrial respiration and ATP production.[1][2] Consequently, this induces a state of energetic stress within the cancer cell.

A key downstream effect of this mitochondrial inhibition is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] The activation of AMPK by Lixumistat has been shown to be significantly more potent—approximately 60-fold higher—than that of metformin, another biguanide with known anti-cancer properties.[3] The signaling cascade initiated by AMPK activation can lead to the inhibition of cancer cell growth and proliferation.[1]

The therapeutic rationale for targeting OXPHOS is based on the metabolic reprogramming observed in many cancer types, especially in drug-resistant subpopulations.[4][5] While rapidly proliferating cancer cells often rely on glycolysis, resistant cells frequently shift towards a dependency on mitochondrial metabolism for survival.[6] Lixumistat's ability to target this dependency provides a potential strategy to overcome therapeutic resistance.[4][6]

In Vitro Studies

Anti-proliferative and Metabolic Activity

Preclinical in vitro studies have demonstrated Lixumistat's activity in various cancer cell lines, including those from gastric, lymphoma, lung, and breast cancers, as well as glioblastoma.[6] In human pulmonary fibroblasts, Lixumistat inhibited TGFβ-dependent increases in the mitochondrial oxygen consumption rate (OCR) with an IC50 value of 13.2 µM.[3] This indicates a direct and potent inhibitory effect on mitochondrial respiration.

Anti-fibrotic Activity

Beyond its anti-cancer properties, Lixumistat has shown significant anti-fibrotic potential in vitro. In human pulmonary fibroblasts, it inhibited the expression of key myofibroblast markers, alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), with IC50 values of 21.3 µM and 15.6 µM, respectively.[3] These findings suggest a potential therapeutic application in fibrotic diseases.

| Parameter | Cell Type/Model | IC50 Value (µM) | Reference |

| Oxygen Consumption Rate (OCR) | Human Pulmonary Fibroblasts | 13.2 | [3] |

| α-SMA Expression | Human Pulmonary Fibroblasts | 21.3 | [3] |

| COL1A1 Expression | Human Pulmonary Fibroblasts | 15.6 | [3] |

Experimental Protocols

Cell Viability and Metabolic Assays (General Protocol):

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment (MTT Assay Example):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Oxygen Consumption Rate (OCR) Measurement (General Protocol):

-

Cell Seeding: Seed cells in a specialized microplate for Seahorse XF Analyzer and allow them to adhere.

-

Compound Injection: Pre-treat cells with Lixumistat at various concentrations.

-

Assay Execution: Use a Seahorse XF Analyzer to measure real-time OCR. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration.

In Vivo Studies

Anti-Cancer Efficacy

Preclinical in vivo models have demonstrated the anti-cancer activity of Lixumistat in various tumor types, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] In a patient-derived xenograft (PDX) mouse model of ibrutinib-resistant lymphoma, Lixumistat was shown to inhibit tumor growth.[7] While specific quantitative data on tumor growth inhibition (TGI) from these preclinical oncology studies are not publicly available, the advancement of Lixumistat into clinical trials indicates positive efficacy in these models.[8][9]

Anti-fibrotic Efficacy

In a bleomycin-induced mouse model of pulmonary fibrosis, oral administration of Lixumistat demonstrated significant anti-fibrotic effects.[3] This further supports the potential of Lixumistat in treating fibrotic diseases.

Experimental Protocols

Xenograft Tumor Model (General Protocol):

-

Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week before the study.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse. For PDX models, surgically implant a small fragment of a patient's tumor.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer Lixumistat orally at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth between the treated and control groups to determine the therapeutic efficacy (e.g., percent TGI).

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics and Tissue Distribution

In a repeat-dose study in BALB/c mice, orally administered Lixumistat (15 mg/kg, every other day) was found to be highly distributed to major peripheral organs, including the lungs, liver, kidneys, and heart.[3] This broad tissue distribution is consistent with its potential to treat systemic diseases. A major circulating metabolite was identified in both rat and dog toxicology studies; this metabolite showed limited biological activity and did not inhibit OXPHOS.[1]

| Species | Dose | Route | Key Finding | Reference |

| Mouse | 15 mg/kg (QOD) | Oral | High distribution to lungs, liver, kidneys, and heart | [3] |

| Rat | Multiple doses | Oral | Identification of a major, inactive circulating metabolite | [1] |

| Dog | Multiple doses | Oral | Identification of a major, inactive circulating metabolite | [1] |

Toxicology

Preclinical toxicology studies are essential to establish a safe starting dose for human clinical trials. While specific details such as NOAEL (No Observed Adverse Effect Level) or LD50 values for Lixumistat are not publicly disclosed, the successful completion of a Phase 1 dose-escalation study in patients with advanced solid tumors, which established a recommended Phase 2 dose, indicates a manageable safety profile in preclinical models.[9][10] In the first-in-human study, no dose-limiting toxicities were reported, and the most common treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, and emesis).[1]

Conclusion and Future Directions

This compound is a promising novel anti-cancer agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action as a potent inhibitor of mitochondrial OXPHOS provides a strong rationale for its use, particularly in tumors that have developed resistance to other therapies. Preclinical data, although not fully published in quantitative detail, have supported its advancement into clinical trials. The in vitro and in vivo studies have demonstrated its anti-proliferative and anti-fibrotic activities. The favorable tissue distribution and manageable safety profile observed in preclinical species have been further supported by the initial clinical data.

Future preclinical research should focus on identifying predictive biomarkers of response to Lixumistat to enable patient stratification. Further exploration of combination therapies is also warranted, as targeting metabolic pathways may synergize with other anti-cancer agents, such as chemotherapy or targeted therapies, to improve treatment outcomes and overcome resistance.[6][11] The ongoing clinical development of Lixumistat will be crucial in validating its therapeutic potential in various oncology indications.

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 7. Lixumistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. ascopubs.org [ascopubs.org]

- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 11. onclive.com [onclive.com]

Lixumistat Hydrochloride: A Technical Guide to its Role in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat hydrochloride (also known as IM156) is an investigational, orally administered, potent biguanide (B1667054) that acts as a direct inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this crucial component of oxidative phosphorylation (OXPHOS), lixumistat disrupts the primary metabolic pathway for ATP production in highly aerobic cancer cells. This mechanism of action positions it as a promising therapeutic agent for cancers that are dependent on OXPHOS for survival and proliferation, particularly in the context of acquired resistance to conventional therapies.[3][4] Preclinical and clinical studies have demonstrated its ability to induce energetic stress in cancer cells, leading to downstream activation of the AMPK signaling pathway and suppression of tumor growth.[1] This guide provides an in-depth overview of lixumistat's mechanism of action, its role in cancer metabolism, a summary of key quantitative data from clinical trials, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action and Role in Cancer Metabolism

Cancer cells exhibit significant metabolic plasticity to meet the bioenergetic and biosynthetic demands of rapid proliferation. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subpopulation, particularly those that are slow-growing and resistant to therapy, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[4] this compound targets this metabolic vulnerability.

As a potent biguanide, lixumistat inhibits Protein Complex 1 (PC1), the first and largest enzyme complex of the electron transport chain in mitochondria.[1] PC1 is responsible for oxidizing NADH to NAD+ and transferring electrons to coenzyme Q. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis by ATP synthase (Complex V).

By inhibiting PC1, lixumistat directly impedes the electron transport chain, leading to:

-

Decreased Oxygen Consumption Rate (OCR): As electron flow is blocked, the consumption of oxygen, the final electron acceptor, is reduced.

-

Reduced ATP Production: The disruption of the proton gradient severely curtails the mitochondrial synthesis of ATP.

-

Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio acts as a metabolic stress signal, leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways and inhibiting anabolic processes, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.[5]

This targeted inhibition of OXPHOS makes lixumistat particularly effective against cancer cells that rely on this pathway for survival, including those that have developed resistance to chemotherapy or other targeted therapies.[4]

Caption: Lixumistat inhibits PC1, disrupting the ETC, reducing ATP, and activating AMPK.

Quantitative Data from Clinical Trials

Lixumistat has been evaluated in early-phase clinical trials for advanced solid tumors and pancreatic cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Lixumistat in Phase 1b COMBAT-PC Trial (Advanced Pancreatic Cancer)

Combination therapy with gemcitabine (B846) and nab-paclitaxel.

| Parameter | Value (at RP2D of 400 mg QD, n=8) |

| Objective Partial Response (PR) | 62.5% (5 patients)[6][7] |

| Stable Disease (SD) | 37.5% (3 patients)[6][7] |

| Disease Control Rate (DCR) | 100%[6][7] |

| Median Progression-Free Survival (PFS) | 9.7 months[6][7] |

| Median Overall Survival (OS) | 18 months[6][7] |

Table 2: Efficacy of Lixumistat Monotherapy in Phase 1 Trial (NCT03272256) (Advanced Solid Tumors)

| Parameter | Value (All dose cohorts, n=22) |

| Best Overall Response | Stable Disease (SD) in 32% (7 patients)[1] |

| Objective Responses | 0%[5] |

Table 3: Safety and Tolerability of Lixumistat in Phase 1 Trial (NCT03272256)

| Parameter | Value (All dose cohorts, n=22) |

| Recommended Phase 2 Dose (RP2D) | 800 mg QD[2] |

| Dose-Limiting Toxicities (DLTs) | None reported[2] |

| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%)[1] |

| Grade ≥3 TRAEs | Nausea (14%)[2] |

Detailed Experimental Protocols

The preclinical evaluation of an OXPHOS inhibitor like lixumistat involves a series of in vitro and in vivo assays to confirm its mechanism of action and assess its anti-cancer efficacy.

In Vitro Assays

This assay determines the effect of lixumistat on the metabolic activity and proliferation of cancer cells.

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., pancreatic, glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Caption: Workflow for assessing cell viability after Lixumistat treatment.

This assay directly measures the two major energy-producing pathways in the cell: mitochondrial respiration (OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Methodology:

-

Cell Seeding: Seed cancer cells on a Seahorse XF cell culture microplate and allow them to adhere.

-

Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with lixumistat and a series of mitochondrial modulators:

-

Port A: Lixumistat or Vehicle

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production)

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR, then inject the compounds sequentially and measure the rates after each injection.

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, demonstrating the specific inhibitory effect of lixumistat on OXPHOS.

Caption: Seahorse assay workflow to measure Lixumistat's effect on cellular respiration.

This bioluminescence-based assay directly quantifies the cellular ATP levels following treatment with lixumistat.

Methodology:

-

Cell Treatment: Plate and treat cells with lixumistat as described in the cell viability assay.

-

Cell Lysis: Lyse the cells using a detergent-based buffer to release the intracellular ATP.

-

Luminescence Reaction: Add a luciferin/luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Signal Detection: Measure the luminescent signal using a luminometer.

-

Data Analysis: Correlate the luminescence intensity to ATP concentration using an ATP standard curve. Compare ATP levels in treated versus untreated cells.

This technique is used to detect the phosphorylation of AMPK, a key downstream marker of lixumistat's activity.

Methodology:

-

Protein Extraction: Treat cancer cells with lixumistat for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the fold-change in activation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of lixumistat in a living organism.

Methodology:

-

Cell Preparation: Harvest a human cancer cell line (e.g., HCT116 colorectal cancer) and resuspend the cells in a solution of PBS and Matrigel.[5]

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject approximately 5 million cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer lixumistat orally (e.g., daily) to the treatment group and a vehicle solution to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width)² x length / 2.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the lixumistat-treated and vehicle-treated groups.

Caption: Workflow for evaluating in vivo efficacy of Lixumistat.

Conclusion

This compound represents a targeted approach to cancer therapy by exploiting the metabolic vulnerability of tumors dependent on oxidative phosphorylation. Its mechanism as a potent inhibitor of mitochondrial Protein Complex 1 leads to significant energetic stress and has shown promising, albeit modest, clinical activity, particularly in combination with standard chemotherapy in pancreatic cancer.[5][6] The detailed experimental protocols provided in this guide offer a framework for the continued preclinical investigation and characterization of lixumistat and other OXPHOS inhibitors, which are critical for identifying responsive patient populations and developing rational combination therapies. Further research will be essential to fully elucidate the potential of this metabolic inhibitor in the clinical setting.

References

- 1. ascopubs.org [ascopubs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 5. Biguanide MC001, a Dual Inhibitor of OXPHOS and Glycolysis, Shows Enhanced Antitumor Activity Without Increasing Lactate Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lixumistat Hydrochloride: A Technical Guide to its Anti-Fibrotic Mechanism and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive deposition of extracellular matrix, poses a significant challenge in modern medicine, contributing to the pathology of numerous chronic diseases with high mortality rates. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Lixumistat hydrochloride (IM156), a novel orally administered biguanide (B1667054), has emerged as a promising therapeutic candidate. Lixumistat targets cellular metabolism by inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This action leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently suppresses the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a key driver of myofibroblast differentiation and collagen production. Preclinical studies have demonstrated the anti-fibrotic efficacy of Lixumistat in various models, and it has shown a favorable safety and tolerability profile in Phase 1 clinical trials. This technical guide provides an in-depth overview of Lixumistat's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its current developmental status.

Mechanism of Action: Targeting Cellular Metabolism to Inhibit Fibrosis

Lixumistat's anti-fibrotic activity stems from its unique mechanism as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting PC1, Lixumistat disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[1][4] This reduction in cellular energy charge (a higher AMP:ATP ratio) directly activates AMP-activated protein kinase (AMPK).[1][4]

AMPK activation is the central event in Lixumistat's anti-fibrotic effect. AMPK acts as a master metabolic switch, and its activation has been shown to inhibit key pro-fibrotic signaling pathways.[3][5] Specifically, activated AMPK can suppress the canonical TGF-β signaling cascade by inhibiting the phosphorylation of Smad2 and Smad3 (Smad2/3), which are critical downstream mediators of TGF-β.[5][6] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus and subsequent transcription of fibrotic genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and various collagens.[6]

This mechanism effectively abolishes the TGF-β-dependent differentiation of fibroblasts into contractile, collagen-secreting myofibroblasts, a hallmark of fibrotic diseases.[1][7] Preclinical studies have shown that Lixumistat inhibits the TGF-β-dependent increase in the oxygen consumption rate (OCR) in human pulmonary fibroblasts, demonstrating its direct impact on the metabolic reprogramming that fuels fibrogenesis.[1]

Preclinical Data Overview

Lixumistat has demonstrated significant, dose-dependent anti-fibrotic effects in multiple preclinical models of fibrosis, including pulmonary, hepatic, renal, and peritoneal fibrosis.[7] The primary model for pulmonary fibrosis evaluation is the bleomycin-induced lung fibrosis model in mice.

In Vitro Anti-Fibrotic Activity

In vitro studies using human pulmonary fibroblasts have shown that Lixumistat effectively counteracts the pro-fibrotic effects of TGF-β.

| Parameter | Condition | Effect of Lixumistat (IM156) | Reference |

| Oxygen Consumption Rate (OCR) | TGF-β Stimulated Fibroblasts | Dose-dependent inhibition (IC50 ≈ 14.7 µM) | [1] |

| α-SMA Expression | TGF-β Stimulated Fibroblasts | Reduced expression | [7] |

| Collagen Deposition | TGF-β Stimulated Fibroblasts | Reduced deposition | [7] |

| AMPK Phosphorylation | Human Pulmonary Fibroblasts | Significantly increased | [4] |

In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis

Lixumistat, administered orally, has shown robust efficacy in the mouse bleomycin (B88199) model, a standard for preclinical IPF research. Studies have demonstrated efficacy with both prophylactic (dosing started before or at the time of injury) and therapeutic (dosing started after injury is established) regimens.[7]

| Animal Model | Treatment Regimen | Key Endpoints | Outcome | Reference(s) |

| Mouse | Bleomycin-induced lung injury | Lung Weight | Attenuated increase | [4] |

| (Therapeutic: daily oral dosing starting 7 days post-injury) | Lung Fibrosis (Histology) | Reduced fibrotic area | [4] | |

| Inflammatory Cell Infiltration | Reduced infiltration | [4] | ||

| Collagen Content (Hydroxyproline) | Statistically significant, dose-dependent reduction | [7] |

Note: Specific quantitative data from the cited primary preclinical studies (Ju et al., 2016, Lam et al., 2018, Tsogbadrakh et al., 2018) were not publicly accessible and are summarized based on the qualitative descriptions in available literature.

Detailed Experimental Protocols

The following protocols are standard methodologies used to evaluate the anti-fibrotic effects of compounds like Lixumistat.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used in vivo model to screen for anti-fibrotic drug candidates.[8]

Objective: To induce lung fibrosis in mice to test the efficacy of Lixumistat.

Materials:

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Mice (C57BL/6 strain is commonly used)[9]

-

Intratracheal administration device (e.g., MicroSprayer®)[8]

Procedure:

-

Anesthesia: Anesthetize the mouse according to IACUC-approved protocols. Ensure a proper plane of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Intubation: Visualize the trachea via oral intubation.

-

Instillation: Administer a single dose of bleomycin (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline directly into the lungs using an intratracheal sprayer to ensure even distribution.[8] Control animals receive 50 µL of sterile saline.

-

Recovery: Monitor the mouse until it has fully recovered from anesthesia.

-

Dosing: Lixumistat or vehicle is typically administered daily via oral gavage, starting at a predetermined time point (e.g., day 7 for a therapeutic model) and continuing until the study endpoint.[4]

-

Endpoint Analysis: At the end of the study (typically day 14 or 21), euthanize the animals and harvest the lungs for analysis (histology, hydroxyproline (B1673980) content, etc.).[10]

Hydroxyproline Assay for Collagen Quantification

This assay provides a quantitative measure of total collagen content in lung tissue.[8][11]

Objective: To quantify the collagen content in lung tissue homogenates from control and Lixumistat-treated animals.

Materials:

-

Lung tissue samples

-

Deionized water (dH₂O)

-

Concentrated Hydrochloric Acid (HCl, ~12 N)

-

Hydroxyproline Standard (1 mg/mL)

-

Chloramine-T Reagent

-

DMAB Reagent (p-dimethylaminobenzaldehyde)

-

96-well microplate

-

Plate reader (560 nm)

Procedure:

-

Sample Preparation: Homogenize a known weight of lung tissue (e.g., 10 mg) in 100 µL of dH₂O.[12]

-

Hydrolysis: Transfer 100 µL of the homogenate to a pressure-tight, Teflon-capped vial. Add 100 µL of concentrated HCl. Tightly seal the vial and hydrolyze at 120°C for 3 hours. This step breaks down collagen into its constituent amino acids, including hydroxyproline.[11][12]

-

Drying: Transfer a small aliquot (e.g., 10-50 µL) of the hydrolyzed supernatant to a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.[13]

-

Standard Curve: Prepare a standard curve using the Hydroxyproline Standard (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ).[12]

-

Oxidation: Add 100 µL of Chloramine-T reagent to each sample and standard well. Incubate at room temperature for 5 minutes.

-

Color Reaction: Add 100 µL of DMAB reagent to each well. Incubate at 60°C for 90 minutes. This reaction produces a colored product proportional to the hydroxyproline concentration.[13]

-

Measurement: Read the absorbance at 560 nm using a microplate reader.

-

Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µg of hydroxyproline per mg of lung tissue.[11]

Western Blot for Fibrosis Markers and Signaling Proteins

Objective: To detect and quantify the expression of key proteins such as α-SMA, p-AMPK, and p-SMAD2/3 in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer system (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-α-SMA, anti-p-AMPK, anti-AMPK, anti-p-SMAD2/3, anti-SMAD2/3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate for chemiluminescence detection

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[6]

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[14]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.

Clinical Development and Future Directions

Lixumistat (IM156) is currently under clinical development for Idiopathic Pulmonary Fibrosis (IPF).[13] ImmunoMet Therapeutics has successfully completed a Phase 1 study in healthy volunteers, which confirmed the safety, tolerability, and pharmacokinetic profile of the drug.[12] Importantly, this study also established target engagement at clinically relevant doses, providing a strong rationale for progressing to patient studies.[12]

An earlier Phase 1 study in patients with advanced solid tumors also demonstrated that Lixumistat was generally well-tolerated, with manageable side effects.[2][9] The FDA has granted Lixumistat Orphan Drug Designation for the treatment of IPF, a status intended to encourage the development of drugs for rare diseases.[2]

The successful completion of these initial clinical phases, combined with the robust preclinical data, positions Lixumistat as a promising novel therapeutic for IPF and potentially other fibrotic diseases. Future clinical trials will focus on evaluating its efficacy in slowing disease progression in patients. The unique metabolic mechanism of action offers a new approach to treating fibrosis, potentially complementing existing standards of care.

References

- 1. immunomet.com [immunomet.com]

- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

- 3. AMPK signaling inhibits the differentiation of myofibroblasts: impact on age-related tissue fibrosis and degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPK Inhibits the Stimulatory Effects of TGF-β on Smad2/3 Activity, Cell Migration, and Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK Inhibits the Stimulatory Effects of TGF-β on Smad2/3 Activity, Cell Migration, and Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]

- 8. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]

- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 12. ImmunoMet Therapeutics Completes Phase 1 Study in Healthy Volunteers and Establishes Target Engagement for IM156 – Immunomet [immunomet.com]

- 13. Lixumistat by Immunomet Therapeutics for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]

- 14. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]

Lixumistat Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule biguanide (B1667054) engineered as a potent inhibitor of mitochondrial complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat, compiled from preclinical and clinical studies. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of metabolic inhibitors.

Mechanism of Action

Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons and proton pumping, leading to a decrease in ATP production and an increase in AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic molecule than other biguanides like metformin, Lixumistat is designed for potentially greater bioavailability to cancer cells.[1]

Human Pharmacokinetics

The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human, open-label, multi-center, dose-escalation study (NCT03272256) involving patients with advanced solid tumors.

Table 1: Summary of Human Pharmacokinetic Parameters of Lixumistat

| Parameter | Dosing Regimen | Value(s) | Source |

| Recommended Phase 2 Dose (RP2D) | Monotherapy, Daily (QD) | 800 mg | Janku F, et al. 2022 |

| Combination Therapy*, Daily (QD) | 400 mg | ImmunoMet Therapeutics, 2025 | |

| Dose Proportionality | 100 mg to 1,200 mg | Cmax and AUC increase dose-proportionally | Janku F, et al. 2022 |

| Time to Maximum Concentration (Tmax) | Not Specified | 2.3 h - 8.0 h | Janku F, et al. 2022 |

| Drug Accumulation | Daily (QD) vs. Every Other Day (QOD) | Mean Day 27 AUC0-24 values were higher with QD administration | Janku F, et al. 2022 |

*In combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic adenocarcinoma.

Experimental Protocol: First-in-Human Clinical Trial (NCT03272256)

-

Study Design: An open-label, multi-center, 3+3 dose-escalation study.

-

Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, ECOG Performance Status <2, adequate organ function, and measurable disease.

-

Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least 2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to 1,200 mg, administered either every other day (QOD) or daily (QD).[1]

-

Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic parameters.

-

Bioanalytical Method: While specific details of the analytical method have not been publicly disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models such as rats and dogs are not extensively available in the public domain. However, some insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.

Murine Pharmacokinetics

In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin (B88199) model, chronic oral administration of the drug resulted in high distribution to major peripheral organs, including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of Lixumistat achieved in this model were comparable to the well-tolerated doses observed in human clinical studies.[2]

Table 2: Summary of Preclinical In Vivo Studies

| Species | Model | Key Findings | Source |

| Mouse | Bleomycin-induced pulmonary fibrosis | - High distribution to lungs, liver, kidneys, and heart.- Plasma exposures were comparable to well-tolerated human doses. | Willette R, et al. 2021 |

| Dog | Toxicology Studies | - A dog model suggested the possibility for drug accumulation, informing the initial QOD dosing in the human trial.[1] | Janku F, et al. 2022 |

Experimental Protocol: Murine Bleomycin Model

-

Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.

-

Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.

-

Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory cell infiltration, and plasma metabolome.[2]

-

Bioanalytical Method: Specific details of the bioanalytical method used for plasma concentration determination in this study are not provided in the publication.

Metabolism and Excretion